5-(Trifluoromethyl)isophthalaldehyde

Catalog No.
S15373966
CAS No.
M.F
C9H5F3O2
M. Wt
202.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)isophthalaldehyde

Product Name

5-(Trifluoromethyl)isophthalaldehyde

IUPAC Name

5-(trifluoromethyl)benzene-1,3-dicarbaldehyde

Molecular Formula

C9H5F3O2

Molecular Weight

202.13 g/mol

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-5H

InChI Key

UZMRPBCAWFNNDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C=O)C(F)(F)F)C=O

5-(Trifluoromethyl)isophthalaldehyde is a specialized aromatic compound characterized by the presence of a trifluoromethyl group attached to an isophthalaldehyde structure. Its chemical formula is C₉H₅F₃O₂, and it features two aldehyde functional groups located at the 1 and 3 positions of the benzene ring, with a trifluoromethyl substituent at the 5 position. This unique arrangement contributes to its distinctive chemical properties, making it valuable in various synthetic and biological applications.

  • Imine Formation: The aldehyde groups can react with primary amines to form imines, which are important intermediates in organic synthesis .
  • Reduction Reactions: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of diols.
  • Condensation Reactions: It can undergo condensation reactions with other carbonyl compounds or amines, forming various polymeric structures or complex organic molecules.

Several methods have been reported for synthesizing 5-(trifluoromethyl)isophthalaldehyde:

  • Direct Synthesis: One approach involves the reaction of isophthalaldehyde with trifluoromethylating agents such as trifluoromethyl iodide in the presence of bases like potassium carbonate.
  • Multicomponent Reactions: The compound can also be synthesized through multicomponent reactions involving isophthalaldehyde, fluorinated reagents, and amines, which allow for efficient one-pot synthesis .
  • Microwave-Assisted Synthesis: Microwave-assisted methods have been employed to enhance reaction rates and yields in synthesizing derivatives of isophthalaldehyde .

5-(Trifluoromethyl)isophthalaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in developing polymers and materials with enhanced thermal and chemical resistance due to the presence of the trifluoromethyl group.
  • Fluorescent Probes: Its structural characteristics make it suitable for use in fluorescent probes for biological imaging and sensing applications.

Interaction studies involving 5-(trifluoromethyl)isophthalaldehyde typically focus on its binding properties with biomolecules. For instance, studies have shown that compounds with similar structures can form stable complexes with proteins or nucleic acids through hydrogen bonding and π-π interactions. Such interactions can be quantitatively assessed using techniques like NMR spectroscopy .

Several compounds share structural similarities with 5-(trifluoromethyl)isophthalaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
IsophthalaldehydeTwo aldehyde groups without trifluoromethylLacks the enhanced lipophilicity of trifluoromethyl
4-(Trifluoromethyl)benzaldehydeOne aldehyde group at para positionSimpler structure; less versatile than isophthalaldehyde
2,6-DifluoroisophthalaldehydeTwo aldehydes with two fluorine substituentsSimilar reactivity but different electronic properties
5-FluoroisophthalaldehydeOne fluorine substituent at the 5 positionLess electron-withdrawing than trifluoromethyl

The unique presence of the trifluoromethyl group in 5-(trifluoromethyl)isophthalaldehyde enhances its chemical reactivity and stability compared to these similar compounds, making it particularly valuable in synthetic chemistry and material science applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Exact Mass

202.02416388 g/mol

Monoisotopic Mass

202.02416388 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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